Nox2-IN-1

NOX2 p47phox-p22phox Protein-Protein Interaction

Nox2-IN-1 (CAS 2648709-25-3, compound is a synthetic small-molecule inhibitor of NADPH oxidase 2 (NOX2) that disrupts the critical p47phox–p22phox protein–protein interaction (PPI) required for NOX2 activation. It possesses a molecular weight of 390.44 g/mol and formula C₂₂H₂₂N₄O₃, with standard commercial purity reaching 98%.

Molecular Formula C22H22N4O3
Molecular Weight 390.4 g/mol
Cat. No. B12372968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNox2-IN-1
Molecular FormulaC22H22N4O3
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=N2)N)C(=C1)OCCOCCOC3=CC=CC4=C3C=CC(=N4)N
InChIInChI=1S/C22H22N4O3/c23-21-9-7-15-17(25-21)3-1-5-19(15)28-13-11-27-12-14-29-20-6-2-4-18-16(20)8-10-22(24)26-18/h1-10H,11-14H2,(H2,23,25)(H2,24,26)
InChIKeyWAAWFZAMZGNKQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nox2-IN-1 Procurement Guide: Mechanism, Purity & Baseline Specifications


Nox2-IN-1 (CAS 2648709-25-3, compound 10) is a synthetic small-molecule inhibitor of NADPH oxidase 2 (NOX2) that disrupts the critical p47phox–p22phox protein–protein interaction (PPI) required for NOX2 activation [1]. It possesses a molecular weight of 390.44 g/mol and formula C₂₂H₂₂N₄O₃, with standard commercial purity reaching 98% . Unlike active-site or NADPH-competitive NOX2 inhibitors, Nox2-IN-1 operates via an allosteric PPI-disruption mechanism, a mode of action for which it serves as a first-in-class chemical probe [1].

Why a Generic NOX2 Inhibitor Cannot Replace Nox2-IN-1 in p47phox–p22phox PPI Assays


Substituting Nox2-IN-1 with a generic NADPH-competitive NOX2 inhibitor (e.g., GSK2795039) or a pan-NOX inhibitor (e.g., VAS2870) fails in studies focused on the p47phox–p22phox signaling axis because these compounds target entirely different sites on the NOX2 complex [1][2]. GSK2795039 competes with NADPH at the catalytic gp91phox subunit, while VAS2870 broadly disrupts NOX assembly, but neither directly measures nor specifically blocks the p47phox–p22phox protein–protein interaction. Consequently, experiments requiring selective interrogation of the p47phox–p22phox pathway—such as mechanistic studies of phagocyte oxidase assembly—cannot be conducted with these alternatives, mandating the use of Nox2-IN-1 as the only available small-molecule probe for this specific PPI [1].

Nox2-IN-1 Quantitative Differentiation: Head-to-Head Binding, Selectivity & Cellular Activity


Mechanistic Differentiation: PPI Disruption vs. NADPH-Competitive Inhibition

Nox2-IN-1 is the first drug-like small molecule reported to inhibit the p47phox–p22phox protein–protein interaction with a Ki of 20 µM, as demonstrated in a competitive fluorescence polarization (FP) assay [1]. In contrast, the widely used NOX2 inhibitor GSK2795039 acts as an NADPH-competitive inhibitor with an IC50 of 0.447 µM (447 nM) at 25 µM NADPH in cell-free assays, targeting the catalytic gp91phox subunit rather than the assembly PPI . These represent fundamentally different inhibitory mechanisms, making Nox2-IN-1 uniquely suited for studies requiring selective disruption of NOX2 complex assembly without direct catalytic site blockade.

NOX2 p47phox-p22phox Protein-Protein Interaction

Selectivity Profile: Nox2-IN-1 PPI Specificity vs. Pan-NOX Inhibitor VAS2870

The p47phox–p22phox interaction is specific to NOX2 assembly; consequently, Nox2-IN-1, by targeting this PPI, achieves a mechanism-based selectivity that is not attainable with pan-NOX inhibitors such as VAS2870 [1][2]. VAS2870 inhibits NOX2 with an IC50 of 0.7 µM but also affects NOX1, NOX4, and NOX5 to varying degrees, leading to confounding off-target effects in cellular assays [2]. While isoform-specific selectivity data for Nox2-IN-1 across NOX1/3/4/5 is not yet published, its mode of action predicts high NOX2 specificity, as p47phox is exclusively utilized by NOX2 [1].

NOX isoform selectivity VAS2870 p47phox

Chemical Tractability: Defined Structure and Purity vs. Natural Product-Derived Inhibitors

Nox2-IN-1 is supplied as a fully defined synthetic compound with a molecular weight of 390.44 g/mol, formula C₂₂H₂₂N₄O₃, and a measured purity of 98% supported by NMR, HPLC, and GC batch certificates . By contrast, the classical NOX2 inhibitor apocynin is a natural-product-derived methoxy-substituted catechol with inconsistent purity profiles; apocynin is known to generate ROS via direct oxidase activity and to inhibit Rho kinases at concentrations used for NOX2 inhibition, severely confounding data interpretation [1][2]. The batch-to-batch reproducibility of Nox2-IN-1 provides a significant procurement advantage for rigorous pharmacological studies.

Chemical purity apocynin analytical specification

Novel Chemical Scaffold for p47phox: Fragment-Based Discovery vs. Peptide-Derived Inhibitors

Nox2-IN-1 derives from a fragment-based drug discovery campaign that screened 2,500 fragments against the tandem SH3 domain of p47phox, yielding eight initial hits with KD values of 400–600 µM; subsequent structure-guided linking produced the dimeric compound 10 (Nox2-IN-1) with a Ki of 20 µM [1]. In contrast, peptide-based p47phox inhibitors such as NoxA1ds (a NOX1-selective peptide) and LMH001 exhibit limited cell permeability and stability, with LMH001's reported IC50 of 0.25 µM in endothelial cells being recently challenged for irreproducibility [2]. Nox2-IN-1 represents a small-molecule chemical probe with demonstrated binding to p47phoxSH3A-B, filling a gap in the tool compound landscape.

Fragment-based drug discovery p47phox SH3 domain chemical probe

Nox2-IN-1 Optimal Use Cases: From Mechanistic NOX2 Assembly Studies to PPI Inhibitor Screening


Mechanistic Studies of NOX2 Complex Assembly

Researchers investigating the dynamic assembly of the phagocyte NADPH oxidase complex can utilize Nox2-IN-1 as a probe to dissect the contribution of the p47phox–p22phox interaction to NOX2 activation. As the only commercially available small-molecule inhibitor of this specific PPI, Nox2-IN-1 enables experiments that distinguish between assembly-dependent and catalytic regulation of NOX2 [1]. This application is not feasible with GSK2795039 or VAS2870, which act downstream of complex assembly.

Positive Control in p47phox–p22phox PPI Screening Assays

In high-throughput screening campaigns or fragment-based discovery programs targeting the p47phox–p22phox interface, Nox2-IN-1 serves as a validated positive control compound. Its characterized Ki of 20 µM in the FP assay provides a reference benchmark for hit validation and SAR progression [1]. The defined chemical structure and 98% purity ensure reproducible assay performance across independent laboratories.

NOX2-Specific Pathway Dissection in Phagocyte Biology

For studies focused on NOX2-specific signaling in neutrophils, macrophages, or microglia—where the p47phox subunit is uniquely required—Nox2-IN-1 offers mechanism-based NOX2 selectivity [1]. Unlike pan-NOX inhibitors like VAS2870 that broadly suppress multiple NOX isoforms, Nox2-IN-1's p47phox-targeting mechanism confines inhibition to NOX2, reducing the need for multiple isoform-specific rescue experiments and enabling cleaner attribution of phenotypes to NOX2 activity.

Chemical Biology Studies of p47phox SH3 Domain Ligandability

Nox2-IN-1, as the first drug-like molecule demonstrated to bind the tandem SH3 domain of p47phox, serves as a chemical biology tool for probing the ligandability of this domain [1]. Its fragment-based origin (from 2,500-fragment screen, hits with KD 400–600 µM optimized to dimeric Ki 20 µM) provides a quantitative framework for structure-guided optimization of next-generation p47phox ligands.

Technical Documentation Hub

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